molecular formula C15H12F3N3O2S B2674960 4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1421456-82-7

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2674960
CAS No.: 1421456-82-7
M. Wt: 355.34
InChI Key: KXDAESCMIMKQFS-UHFFFAOYSA-N
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Description

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group, a phenoxy group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2S/c1-10-13(24-21-20-10)14(22)19-7-2-3-8-23-12-6-4-5-11(9-12)15(16,17)18/h4-6,9H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDAESCMIMKQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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